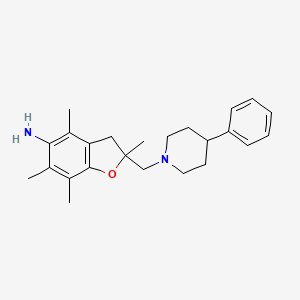

Lipid peroxidation inhibitor 1

Description

Properties

IUPAC Name |

2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJJFTDZPRQPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ferrostatin-1, a Potent Lipid Peroxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ferrostatin-1 (Fer-1), a cornerstone inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

Introduction: Lipid Peroxidation and Ferroptosis

Lipid peroxidation is a process of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), within cell membranes. This chain reaction, mediated by reactive oxygen species (ROS), leads to cellular damage and has been implicated in numerous pathological conditions. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels[1][2][3]. It is genetically and biochemically distinct from other forms of cell death like apoptosis and necrosis[3][4].

The core events of ferroptosis are governed by a delicate balance between pro-oxidant and antioxidant systems. A key defender against ferroptosis is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH)[5][6][7][8]. Inhibition or depletion of GPX4 leads to the unchecked accumulation of lipid ROS, culminating in cell death[1][9]. Ferrostatin-1 (Fer-1) was identified as a potent and selective small-molecule inhibitor of this process, making it an invaluable tool for studying ferroptosis and a lead compound for therapeutic development[10][11].

Core Mechanism of Action of Ferrostatin-1

Ferrostatin-1 functions primarily as a potent, synthetic radical-trapping antioxidant (RTA)[12][13][14]. Its primary role is to intercept and neutralize chain-carrying lipid peroxyl radicals, thereby breaking the propagation cycle of lipid peroxidation within cellular membranes[13].

Key mechanistic features include:

-

Radical Scavenging: Fer-1, an arylamine, efficiently donates a hydrogen atom to lipid peroxyl radicals (LOO•), neutralizing them and preventing them from abstracting hydrogen from adjacent PUFAs. This action halts the chain reaction that would otherwise lead to widespread membrane damage[13][15].

-

Inhibition of Lipid Peroxide Accumulation: By trapping radicals, Fer-1 directly prevents the accumulation of lipid hydroperoxides, the ultimate executioners of ferroptotic cell death[11][13].

-

Pseudo-Catalytic Cycle with Iron: A unique aspect of Fer-1's mechanism is its interaction with iron. After Fer-1 donates a hydrogen atom and becomes a radical itself, it can be reduced back to its active form by ferrous iron (Fe²⁺)[15][16][17]. This recycling makes Fer-1 remarkably efficient, as it is not consumed during the process of inhibiting iron-dependent lipid peroxidation[16][17]. This is a key reason why Fer-1 is significantly more potent at inhibiting iron-driven peroxidation compared to other antioxidants like Trolox[16].

-

Reduction of Labile Iron Pool: Fer-1 has been observed to form a complex with iron, which can lead to a modest reduction in the cellular labile iron pool (LIP), further contributing to its anti-ferroptotic effect[15][16].

The Ferroptosis Signaling Pathway and Ferrostatin-1 Intervention

Ferroptosis is regulated by multiple interconnected metabolic pathways. The canonical pathway involves iron metabolism, amino acid metabolism, and lipid metabolism.

-

Iron Metabolism: Intracellular iron, particularly in its ferrous (Fe²⁺) form, is essential for ferroptosis. It participates in Fenton reactions to generate ROS and serves as a cofactor for enzymes like lipoxygenases (LOXs) that produce lipid peroxides[1][2][4].

-

GPX4/Glutathione Axis: The system Xc⁻ amino acid antiporter imports cystine, which is reduced to cysteine—the rate-limiting precursor for glutathione (GSH) synthesis[2]. GSH is an essential cofactor for GPX4. Class 1 ferroptosis inducers, such as erastin, inhibit system Xc⁻, leading to GSH depletion and subsequent GPX4 inactivation[2][3]. Class 2 inducers, like RSL3, directly inhibit GPX4[8][9].

-

Lipid Metabolism: The substrates for lethal lipid peroxidation are PUFAs, primarily arachidonic acid (AA) and adrenic acid (AdA), esterified into phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE)[8]. This process is facilitated by two key enzymes: Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)[18][19][20][21][22][23][24]. ACSL4 converts PUFAs into their acyl-CoA derivatives, and LPCAT3 then incorporates them into phospholipids, creating the specific lipid species that are susceptible to peroxidation[19][21][24][25].

Ferrostatin-1 acts downstream of GPX4 inactivation, directly quenching the lipid radicals that form when GPX4 can no longer detoxify lipid hydroperoxides.

Caption: Ferroptosis signaling pathway and points of inhibition.

Quantitative Data Summary

The efficacy of Ferrostatin-1 is well-documented across numerous cell lines and ferroptosis induction models.

Table 1: Inhibitory Concentration (IC₅₀/EC₅₀) of Ferrostatin-1

| Inducer | Cell Line | Assay Type | IC₅₀ / EC₅₀ Value | Reference(s) |

| Erastin | HT-1080 | Cell Viability | 60 nM | [12] |

| Erastin | bmMSCs | Cell Viability | < 1 µM | [26] |

| RSL3 | Various | Cell Viability | 15 - 27 nM | [13] |

| Fe²⁺/Ascorbate | Liposomes | Oxygen Consumption | 17 nM | [16][17] |

| ABIP (diazo) | Liposomes | Oxygen Consumption | 1.66 µM | [16][17] |

Table 2: Kinetic Data of Ferrostatin-1

| Reaction | Method/System | Rate Constant (kᵢₙₕ) | Reference(s) |

| Reaction with peroxyl radicals | Styrene Autoxidation | 3.5 x 10⁵ M⁻¹s⁻¹ | [13] |

| Reaction with peroxyl radicals | Egg-PC Liposomes | Comparable to α-tocopherol | [13] |

Key Experimental Protocols

Verifying the mechanism of a lipid peroxidation inhibitor like Fer-1 involves specific assays to measure lipid ROS and cell viability.

Protocol: Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.

Materials:

-

Adherent cells (e.g., HT-1080)

-

6-well plates

-

Ferroptosis inducer (e.g., RSL3)

-

Ferrostatin-1

-

C11-BODIPY 581/591 probe (stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate at a density that ensures they are sub-confluent at the time of the experiment. Incubate for 24 hours.

-

Treatment: Treat cells with the ferroptosis inducer (e.g., 1 µM RSL3) with or without co-treatment with Ferrostatin-1 (e.g., 1 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 6-8 hours).

-

Probe Staining: Following treatment, remove the media and incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free media for 30 minutes at 37°C, protected from light[14].

-

Washing: Gently wash the cells twice with PBS to remove excess probe[14].

-

Cell Harvesting: Trypsinize and collect the cells, then resuspend them in PBS for flow cytometry analysis.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The non-oxidized form of the probe is detected in the red channel (e.g., PE-Texas Red), and the oxidized form is detected in the green channel (e.g., FITC). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation[27].

Protocol: Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as a proxy for cell viability.

Materials:

-

96-well plate

-

Ferroptosis inducer (e.g., Erastin)

-

Ferrostatin-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours[14].

-

Treatment: Treat cells with various concentrations of the inducer, with or without co-treatment with Ferrostatin-1. Include a vehicle control. Incubate for 24-48 hours[14].

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[14]. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[14].

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader[14][28]. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Caption: Workflow for validating Ferrostatin-1's anti-ferroptotic activity.

Conclusion

Ferrostatin-1 is a highly specific and potent inhibitor of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. Its mechanism of action is centered on its function as a radical-trapping antioxidant, which effectively terminates the chain reaction of lipid peroxidation within cellular membranes. The unique ability of Fer-1 to be recycled by ferrous iron contributes to its remarkable potency. As a well-characterized inhibitor, Ferrostatin-1 remains an indispensable tool for researchers investigating the complex signaling pathways of ferroptosis and serves as a foundational scaffold for the development of therapeutics targeting diseases associated with oxidative cell death.

References

- 1. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 2. resources.biomol.com [resources.biomol.com]

- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. GPX4, ferroptosis, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esmed.org [esmed.org]

- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LPCAT3 Is Transcriptionally Regulated by YAP/ZEB/EP300 and Collaborates with ACSL4 and YAP to Determine Ferroptosis Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]

- 26. Comparison of Ferroptosis-Inhibitory Mechanisms between Ferrostatin-1 and Dietary Stilbenes (Piceatannol and Astringin) [mdpi.com]

- 27. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sjzsyj.com.cn [sjzsyj.com.cn]

In-depth Technical Guide on the Lipid Peroxidation Inhibitor UAMC-3203

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipid peroxidation inhibitor UAMC-3203, with a focus on its IC50 value, the experimental protocols for its determination, and its role in relevant signaling pathways. UAMC-3203 is a potent inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. For UAMC-3203, the IC50 value has been determined in the context of inhibiting erastin-induced ferroptosis.

| Compound | IC50 Value | Cell Line | Inducer | Assay Method | Reference |

| UAMC-3203 | 10 nM | IMR-32 Neuroblastoma | Erastin (B1684096) | Sytox Green-based fluorescence assay | [1] |

| UAMC-3203 | 12 nM | Not Specified | Not Specified | Not Specified | [2][3][4] |

| Ferrostatin-1 (Fer-1) | 33 nM | Not Specified | Not Specified | Not Specified |

As indicated in the table, UAMC-3203 exhibits a potent inhibitory effect on ferroptosis, with an IC50 value in the low nanomolar range, making it more potent than the well-known ferroptosis inhibitor, Ferrostatin-1.

Experimental Protocols

The determination of the IC50 value for UAMC-3203 involves inducing ferroptosis in a suitable cell line and measuring the protective effect of the inhibitor across a range of concentrations.

Cell Culture and Seeding

-

Cell Line: Human neuroblastoma IMR-32 cells are a suitable model for studying ferroptosis.

-

Culture Medium: Maintain IMR-32 cells in an appropriate medium, such as Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the IMR-32 cells into 96-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

Compound Preparation and Treatment

-

UAMC-3203 Preparation: Prepare a stock solution of UAMC-3203 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with the cell culture medium to achieve a range of desired concentrations for the dose-response curve.

-

Erastin Preparation: Prepare a stock solution of erastin in DMSO. Dilute the stock solution in cell culture medium to the final concentration required to induce ferroptosis.

-

Treatment Protocol:

-

Pre-incubate the seeded cells with varying concentrations of UAMC-3203 for 1 hour.

-

Following pre-incubation, add erastin to the wells to induce ferroptosis. A typical concentration of erastin to induce ferroptosis in IMR-32 cells is in the low micromolar range.

-

Include appropriate controls: cells treated with vehicle (DMSO) only, cells treated with erastin only, and cells treated with a reference compound such as Ferrostatin-1.

-

Measurement of Cell Death (Sytox Green Assay)

-

Principle: Sytox Green is a fluorescent dye that cannot penetrate the membrane of live cells. Upon loss of membrane integrity, a hallmark of ferroptotic cell death, the dye enters the cell, binds to nucleic acids, and emits a bright green fluorescence.

-

Procedure:

-

After the desired incubation period with erastin (e.g., 13 hours), add Sytox Green dye to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow for dye uptake in dead cells.

-

Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis and IC50 Determination

-

Data Normalization: Normalize the fluorescence readings to the control wells (vehicle-treated cells as 0% inhibition and erastin-treated cells as 100% inhibition).

-

Dose-Response Curve: Plot the percentage of inhibition of cell death against the logarithm of the UAMC-3203 concentration.

-

IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of UAMC-3203 that results in a 50% reduction in erastin-induced cell death.

Signaling Pathways and Experimental Workflow

Ferroptosis Signaling Pathway

Ferroptosis is a complex process involving multiple interconnected pathways. The diagram below illustrates the central role of lipid peroxidation and the points of intervention for inhibitors like UAMC-3203.

Caption: Simplified signaling pathway of ferroptosis.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical steps involved in determining the IC50 value of a lipid peroxidation inhibitor.

Caption: Experimental workflow for IC50 determination.

References

An In-depth Technical Guide to Lipid Peroxidation Inhibitors and Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lipid peroxidation inhibitors, with a specific focus on their interaction with reactive oxygen species (ROS) and their role in the regulated cell death pathway of ferroptosis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, experimental protocols, and key signaling pathways associated with these compounds.

Core Concepts: Lipid Peroxidation and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.

Lipid peroxidation is the oxidative degradation of lipids. It is a chain reaction that most often affects polyunsaturated fatty acids (PUFAs) within cellular membranes. This process can lead to cellular damage and is implicated in a variety of disease states. The mechanism of lipid peroxidation proceeds in three major steps:

-

Initiation: The process begins with the attack of a reactive species, such as the hydroxyl radical (•OH), on a PUFA, leading to the abstraction of a hydrogen atom and the formation of a lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.

-

Termination: The chain reaction can be terminated when two radical species react with each other to form a non-radical product.

Ferroptosis: A Regulated Form of Cell Death

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] This process is distinct from other forms of cell death, such as apoptosis and necroptosis. A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid hydroperoxides.[2][3] The inactivation or inhibition of GPX4 is a central event in the execution of ferroptosis.[2]

Lipid Peroxidation Inhibitors: Mechanisms of Action

Lipid peroxidation inhibitors are compounds that can suppress or prevent the process of lipid peroxidation. They can act through several mechanisms, including:

-

Radical Scavenging: Some inhibitors act as antioxidants, directly scavenging the radical species that propagate the lipid peroxidation chain reaction.

-

Enzyme Inhibition/Modulation: Other inhibitors may target enzymes involved in the generation of ROS or the metabolism of lipids. A key target in the context of ferroptosis is the modulation of GPX4 activity.

"Lipid Peroxidation Inhibitor 1" and Ferrostatin-1

While the term "this compound" is not a universally standardized name for a single compound, the scientific literature describes various potent inhibitors of lipid peroxidation. A notable example is a 5-aminocoumaran derivative, which has been shown to be a potent inhibitor of lipid peroxidation with an IC50 of 0.07 μM.[4]

A more widely studied and commercially available lipid peroxidation inhibitor is Ferrostatin-1 (Fer-1) . Fer-1 is a potent and selective inhibitor of ferroptosis.[1] It acts as a radical-trapping antioxidant and can effectively reduce lipid ROS.[5]

Quantitative Data on Lipid Peroxidation Inhibitors

The efficacy of lipid peroxidation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of lipid peroxidation by 50%.

| Inhibitor | Assay System | IC50 | Reference |

| "this compound" (5-aminocoumaran derivative) | Rat liver microsomes | 0.07 µM | [4] |

| Ferrostatin-1 | Cisplatin-induced cell death in HEI-OC1 cells | 10 µM (Pre-treatment) | [6] |

Signaling Pathways

The central signaling pathway in which lipid peroxidation inhibitors play a critical role is ferroptosis. The following diagram illustrates the key components of this pathway and the points of intervention for inhibitors.

Caption: The Ferroptosis Signaling Pathway.

Experimental Protocols

Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This protocol is a widely used method for measuring the end products of lipid peroxidation, primarily malondialdehyde (MDA).

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

-

Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer (e.g., Tris-HCl) on ice.

-

Reaction Mixture: To 0.1 mL of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA.

Detection of Lipid ROS (C11-BODIPY 581/591 Staining)

This is a fluorescent-based method for the detection of lipid peroxidation in living cells.

Principle: C11-BODIPY 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation by lipid peroxyl radicals, its fluorescence shifts from red to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.

Methodology:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere.

-

Treatment: Treat the cells with the experimental compounds (e.g., ferroptosis inducer and/or lipid peroxidation inhibitor) for the desired duration.

-

Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

-

Imaging/Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. Excite the dye at 488 nm and collect emission in both the green (e.g., 500-550 nm) and red (e.g., >570 nm) channels.

-

Quantification: Quantify the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the effect of a lipid peroxidation inhibitor on ferroptosis.

Caption: A typical experimental workflow.

Conclusion

Lipid peroxidation inhibitors are valuable tools for studying the role of oxidative stress and ferroptosis in health and disease. Their ability to mitigate the damaging effects of reactive oxygen species on cellular membranes makes them promising candidates for therapeutic development in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and certain types of cancer. A thorough understanding of their mechanisms of action and the use of robust experimental protocols are essential for advancing research in this field. This guide provides a foundational framework for scientists and researchers to design and interpret experiments involving these critical modulators of cellular redox biology.

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Liproxstatin-1 in Ferroptosis Research

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of Liproxstatin-1 (Lip-1), a potent and specific inhibitor of ferroptosis. It details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes its role within the broader ferroptosis signaling cascade.

Introduction to Ferroptosis and Liproxstatin-1

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] It is distinct from other cell death pathways like apoptosis and necrosis.[1] The core event in ferroptosis is unchecked lipid peroxidation, an oxidative degradation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[2][3]

The primary cellular defense against ferroptosis is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH) as a cofactor, detoxifies lipid hydroperoxides into non-toxic lipid alcohols.[1][4] Inhibition of GPX4 activity, either directly by compounds like RSL3 or indirectly by depleting GSH with agents like erastin, leads to the accumulation of lipid peroxides and subsequent ferroptotic cell death.[1][5]

Liproxstatin-1 is a spiroquinoxalinamine derivative identified through high-throughput screening as a potent inhibitor of ferroptosis.[6][7] It has become a benchmark compound for studying ferroptosis due to its high potency and specificity.[8] Unlike inhibitors that target upstream components, Liproxstatin-1 functions as a radical-trapping antioxidant (RTA), directly intercepting lipid peroxyl radicals to halt the self-propagating chain reaction of lipid peroxidation.[1][6] This mechanism makes it an invaluable tool for investigating ferroptosis in various pathological conditions, including renal failure, neurodegeneration, and ischemia-reperfusion injury.[9][10]

Mechanism of Action

Liproxstatin-1 prevents ferroptotic cell death by acting as a potent, membrane-localized radical-trapping antioxidant.[1][6] Its mechanism is independent of and downstream from the canonical GPX4 pathway.

-

Initiation of Lipid Peroxidation: When the GPX4 enzyme is inactivated, lipid hydroperoxides (PUFA-OOH) accumulate. In the presence of labile iron, these molecules are converted into highly reactive lipid peroxyl radicals (PUFA-OO•).

-

Radical Chain Reaction: These peroxyl radicals can abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical (PUFA•) and another lipid hydroperoxide. This initiates a self-propagating chain reaction that damages cell membranes.

-

Intervention by Liproxstatin-1: Liproxstatin-1, as a lipophilic arylamine, localizes to cellular membranes where it efficiently donates a hydrogen atom to the chain-carrying lipid peroxyl radicals (PUFA-OO•).[6][7] This action neutralizes the radical and terminates the peroxidation cascade, thereby preventing the catastrophic membrane damage that culminates in cell death.[6]

The following diagram illustrates the central GPX4 pathway and the point of intervention for Liproxstatin-1.

Quantitative Data Summary

The efficacy of Liproxstatin-1 has been quantified across various cell lines and experimental conditions. The tables below summarize its inhibitory concentrations and effective doses from published studies.

Table 1: In Vitro Potency of Liproxstatin-1

| Parameter | Cell Line | Ferroptosis Inducer | Value | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | Gpx4-/- MEFs | N/A (Genetic knockout) | 22 nM | [10][11][12][13] |

| EC₅₀ | Pfa-1 mouse fibroblasts | RSL3 | 38 ± 3 nM | [6][14] |

| EC₅₀ | OLN-93 oligodendrocytes | RSL3 | 115.3 nM |[14] |

Table 2: Effective Concentrations of Liproxstatin-1 in Cell Culture

| Concentration | Effect | Cell Line / Condition | Inducer(s) | Reference(s) |

|---|---|---|---|---|

| 50 nM | Complete prevention of lipid peroxidation | Gpx4-/- cells | N/A | [11][12][13] |

| 100 nM | Prevention of glutamate-induced cell death | HT22 mouse hippocampal cells | Glutamate (5 mM) | [6][7] |

| 200 nM | Dose-dependent protection | Gpx4-/- cells | BSO (10 µM), Erastin (1 µM), RSL3 (0.5 µM) | [11][12][13] |

| 200 nM | Pre-treatment to inhibit cell death | Caco-2 cells | Hypoxia/Reoxygenation |[15] |

Table 3: In Vivo Dosage of Liproxstatin-1

| Dosage | Animal Model | Effect | Reference(s) |

|---|

| 10 mg/kg (i.p.) | Gpx4 knockdown mice (GreERT2; Gpx4fl/fl) | Significantly extended survival, delayed ferroptosis in tubular cells |[12][13] |

Key Experimental Protocols

Reproducible and standardized methods are critical for studying ferroptosis inhibitors. The following sections detail common protocols used to evaluate the efficacy of Liproxstatin-1.

A typical experiment to assess a ferroptosis inhibitor follows a structured workflow to ensure robust and comparable results.

This protocol determines the extent to which Liproxstatin-1 protects cells from ferroptosis-inducing agents.

-

Materials: HT-1080 fibrosarcoma cells, 96-well plates, appropriate cell culture medium, Liproxstatin-1, RSL3 or erastin, Cell Counting Kit-8 (CCK-8) or AquaBluer reagent, microplate reader.

-

Procedure:

-

Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for adherence.[8]

-

Pre-treatment: Prepare serial dilutions of Liproxstatin-1. Remove the old medium and add fresh medium containing the desired concentrations of Liproxstatin-1 to the appropriate wells. Incubate for 1-2 hours.[8]

-

Induction: Add the ferroptosis inducer (e.g., 1 µM RSL3 or 10 µM erastin) to all wells except the untreated controls.[8]

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C.[8]

-

Measurement: Add 10 µL of CCK-8 or a similar viability reagent to each well and incubate for 1-4 hours.[8] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Normalize the results to the untreated control cells to determine the percentage of cell viability. Plot a dose-response curve to calculate the EC₅₀ value of Liproxstatin-1.

-

This assay directly measures lipid peroxidation, the hallmark of ferroptosis, using a fluorescent probe.[2][3] The C11-BODIPY probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid radicals.[16]

-

Materials: Cultured cells, C11-BODIPY 581/591 probe, Hank's Balanced Salt Solution (HBSS) or PBS, flow cytometer or fluorescence microscope.

-

Procedure:

-

Cell Treatment: Treat cells with Liproxstatin-1 and/or a ferroptosis inducer as described in the cell viability protocol.[1]

-

Probe Staining: Towards the end of the treatment period, add the C11-BODIPY probe to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

-

Wash: Gently wash the cells twice with pre-warmed HBSS or PBS to remove excess probe.[1]

-

Analysis (Flow Cytometry): Harvest the cells (e.g., by trypsinization), resuspend them in PBS, and analyze immediately on a flow cytometer.[1] Measure the fluorescence shift from the red channel (e.g., PE-Texas Red) to the green channel (e.g., FITC). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Analysis (Fluorescence Microscopy): Image live cells using a fluorescence microscope equipped with appropriate filter sets to capture both the reduced (red) and oxidized (green) forms of the probe.[1]

-

This protocol can be used to confirm that a ferroptosis inducer like RSL3 does not reduce GPX4 protein levels, or to assess how other treatments might affect GPX4 expression.

-

Materials: Treated cells, lysis buffer (e.g., RIPA buffer with protease inhibitors), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary anti-GPX4 antibody, HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Lysis: Lyse the treated cells and collect the protein lysates.[1]

-

Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[1]

-

Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[1]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]

- 11. selleckchem.com [selleckchem.com]

- 12. apexbt.com [apexbt.com]

- 13. apexbt.com [apexbt.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Ferroptosis in Disease

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a critical contributor to a myriad of human diseases. A key manifestation of unchecked oxidative stress is lipid peroxidation, a chain reaction of oxidative degradation of lipids that can inflict severe damage to cellular membranes, leading to compromised cell integrity and function.

Recently, a novel form of regulated cell death, termed ferroptosis, has been identified, which is characterized by iron-dependent accumulation of lipid hydroperoxides. Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, representing a unique pathway in cellular demise. This process is increasingly implicated in the pathophysiology of a wide range of conditions, including neurodegenerative diseases, ischemia-reperfusion injury, acute kidney injury, and certain cancers. The central role of lipid peroxidation in this pathway has made the development of potent and specific inhibitors of ferroptosis a significant area of therapeutic interest.

Liproxstatin-1, a spiroquinoxalinamine derivative, has emerged as a highly potent and selective inhibitor of ferroptosis.[1] Its ability to effectively suppress lipid peroxidation makes it an invaluable tool for elucidating the mechanisms of ferroptosis and for exploring its therapeutic potential in oxidative stress-related diseases. This technical guide provides an in-depth overview of Liproxstatin-1, including its mechanism of action, applications in disease models, quantitative efficacy data, and detailed experimental protocols for its use in research settings.

Mechanism of Action: A Potent Radical-Trapping Antioxidant

Liproxstatin-1 functions primarily as a potent, membrane-localized, radical-trapping antioxidant (RTA).[2] Its primary mechanism involves the direct scavenging of lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[2] This mode of action is distinct from that of iron chelators, which prevent ferroptosis by depleting the iron required for the generation of lipid ROS.

The core of the ferroptotic pathway lies in the failure of the glutathione-dependent lipid peroxide repair system, primarily mediated by the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4). GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). Ferroptosis can be induced by either direct inhibition of GPX4 (e.g., by RSL3) or by depletion of GSH through inhibition of the cystine/glutamate antiporter system Xc- (e.g., by erastin).[3]

Liproxstatin-1 circumvents the need for a functional GPX4/GSH axis by directly neutralizing the lipid peroxyl radicals that propagate the peroxidative cascade. This makes it an effective inhibitor of ferroptosis induced by both classes of ferroptosis-inducing agents.[4][5] Studies have shown that Liproxstatin-1 is significantly more potent than conventional antioxidants like vitamin E in preventing ferroptotic cell death.[2]

Applications in Oxidative Stress-Related Disease Models

Liproxstatin-1 has demonstrated significant protective effects in a wide array of preclinical models of diseases where oxidative stress and ferroptosis are implicated.

-

Neurodegenerative Diseases: In models of cognitive impairment, Liproxstatin-1 has been shown to ameliorate memory deficits by reducing inflammation, oxidative stress, and lipid peroxidation in the hippocampus.[6] It also protects against neuronal damage by decreasing microglial activation and the release of pro-inflammatory cytokines.[6]

-

Ischemia/Reperfusion (I/R) Injury: Liproxstatin-1 mitigates tissue damage in models of I/R-induced liver and acute kidney injury.[7] It has been shown to delay ferroptosis in tubular cells and significantly extend survival in animal models.[5]

-

Metabolic Diseases: In a mouse model of metabolic dysfunction-associated fatty liver disease (MAFLD), Liproxstatin-1 was found to protect against steatosis and steatohepatitis.[4]

-

Spinal Cord Injury: Studies have shown that oligodendrocytes are vulnerable to ferroptosis. Liproxstatin-1 is a potent inhibitor of ferroptosis in these cells, suggesting its potential as a therapeutic agent for central nervous system diseases.[1]

Quantitative Data Summary

The potency of Liproxstatin-1 has been quantified in various in vitro and in vivo systems. The following tables summarize key efficacy data for easy comparison.

Table 1: In Vitro Efficacy of Liproxstatin-1

| Cell Line/System | Ferroptosis Inducer | Potency Metric | Value |

| Gpx4-/- cells | Genetic Deletion | IC50 | 22 nM[4][5][8] |

| Pfa-1 mouse fibroblasts | RSL3 | EC50 | 38 ± 3 nM[9] |

| FRDA patient-derived fibroblasts | Erastin | EC50 | 22 nM[6] |

| MRC-5 lung fibroblast cells | Not Specified | IC50 | 9.14 µM[4] |

| Gpx4-/- cells | Not Specified | - | 50 nM (complete prevention of lipid peroxidation)[4][5] |

| Gpx4-/- cells | BSO (10 µM), erastin (1 µM), RSL3 (0.5 µM) | Protective Concentration | 200 nM[4][5] |

Table 2: In Vivo Efficacy of Liproxstatin-1

| Animal Model | Disease/Injury Model | Dosage | Outcome |

| GreERT2; Gpx4fl/fl mice | Acute Renal Failure | 10 mg/kg; i.p. | Significantly extended survival, delayed ferroptosis in tubular cells[5][8] |

| Mice | Ischemia/Reperfusion-induced Liver Injury | Not Specified | Mitigated tissue injury[4] |

| Mice | Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | 10 mg/kg/day, i.p. | Blocked ferroptosis markers, reduced liver triglycerides and cholesterol[2] |

| Mice | LPS-induced Cognitive Impairment | Not Specified | Ameliorated memory deficits, reduced neuroinflammation[6] |

Key Experimental Protocols

Reproducible and reliable data are contingent on well-defined experimental protocols. Below are methodologies for key assays used in the evaluation of Liproxstatin-1.

Cell Viability Assay (CCK-8 or MTT)

This protocol is for determining the protective effect of Liproxstatin-1 against ferroptosis-induced cell death.

-

Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Pre-treat cells with various concentrations of Liproxstatin-1 for 1-2 hours.

-

Induction of Ferroptosis: Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the wells and incubate for the desired time (e.g., 24 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Measurement:

-

For CCK-8, measure the absorbance at 450 nm using a microplate reader.

-

For MTT, after incubation, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This ratiometric fluorescent assay is a sensitive method for detecting lipid peroxidation in live cells.

-

Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

-

C11-BODIPY Staining: After the treatment period, remove the medium and incubate the cells with 1-5 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS).

-

Image Acquisition/Flow Cytometry:

-

Microscopy: Acquire fluorescent images using a fluorescence microscope. The reduced form of the probe fluoresces red (~581/591 nm), while the oxidized form fluoresces green (~488/510 nm).

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer to detect the shift in fluorescence from red to green.

-

-

Data Analysis: Quantify the ratio of green to red fluorescence intensity. A higher green/red ratio indicates increased lipid peroxidation.

GPX4 Activity Assay (Colorimetric)

This assay measures the activity of GPX4, the key regulator of ferroptosis, in cell lysates.

-

Sample Preparation: Prepare cell lysates from treated and control cells.

-

Assay Reaction: In a 96-well plate, add the cell lysate, followed by a reaction mixture containing glutathione (GSH), glutathione reductase, and NADPH.

-

Initiation of Reaction: Initiate the reaction by adding cumene (B47948) hydroperoxide as a substrate for GPX4.

-

Measurement: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP⁺ by glutathione reductase is coupled to the reduction of oxidized glutathione (GSSG) back to GSH, which is consumed by GPX4.

-

Data Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption.

Conclusion

Liproxstatin-1 is a highly potent and specific inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. Its efficacy has been demonstrated in a variety of in vitro and in vivo models of oxidative stress-related diseases, highlighting its potential as both a critical research tool and a promising therapeutic lead. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of ferroptosis in disease and to evaluate the therapeutic utility of its inhibition. As our understanding of ferroptosis continues to expand, Liproxstatin-1 will undoubtedly remain a cornerstone for future discoveries in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Liproxstatin-1 hydrochloride | Ferroptosis | Tocris Bioscience [tocris.com]

- 8. apexbt.com [apexbt.com]

- 9. pubs.acs.org [pubs.acs.org]

Ferrostatin-1: A Technical Guide to Solubility and Stability

Introduction

Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] As a synthetic antioxidant, Fer-1 acts as a radical-trapping agent that prevents damage to membrane lipids, thereby inhibiting ferroptotic cell death.[3][5][6] Its efficacy in various disease models, including those for Huntington's disease, periventricular leukomalacia, and kidney dysfunction, has made it a critical tool for researchers in drug discovery and development.[1][3] This technical guide provides an in-depth overview of the solubility and stability of Ferrostatin-1, presenting key data, experimental protocols, and relevant biological pathways to aid researchers in its effective use.

Core Properties of Ferrostatin-1

| Property | Value |

| IUPAC Name | Ethyl 3-amino-4-(cyclohexylamino)benzoate |

| Synonyms | Fer-1 |

| CAS Number | 347174-05-4 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Appearance | Solid powder |

Solubility Profile

Ferrostatin-1 is highly soluble in organic solvents but sparingly soluble in aqueous buffers.[7] For biological experiments requiring aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]

Table 1: Quantitative Solubility of Ferrostatin-1

| Solvent | Concentration | Notes |

| DMSO | ≥149 mg/mL | Some sources report up to 237.5 mg/mL.[4][8] Sonication is recommended to aid dissolution.[8] |

| 125 mg/mL (476.46 mM) | Ultrasonic assistance may be needed.[9] | |

| 100 mg/mL | Widely cited value.[1][10] | |

| 55 mg/mL (209.64 mM) | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] | |

| 20 mg/mL | A conservative, frequently cited value.[5] | |

| Ethanol | ≥99.6 mg/mL | Ultrasonic assistance is recommended.[4] |

| 100 mg/mL | A commonly reported solubility.[1][10] | |

| 26.2 mg/mL (99.87 mM) | Sonication is recommended.[8] | |

| ~10 mg/mL | ||

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer.[7] |

| DMF:PBS (1:4, pH 7.2) | ~0.2 mg/mL | Achieved by first dissolving in DMF, then diluting.[7] |

Stability and Storage

Proper storage is crucial to maintain the potency of Ferrostatin-1. As a lyophilized powder, it is stable for extended periods at ambient or refrigerated temperatures. Once in solution, however, its stability decreases, and specific storage conditions are required.

Table 2: Stability and Recommended Storage of Ferrostatin-1

| Form | Storage Temperature | Duration | Notes |

| Lyophilized Powder | Ambient Temperature | Up to 24 months | Must be kept desiccated.[1] |

| -20°C | Up to 3 years | Protect from light.[2][5][8] | |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2][8] |

| -20°C | Up to 1 month | Use within this period to prevent loss of potency.[1][2] Protect from light.[11] | |

| Aqueous Solution | Not Recommended | Not more than one day | Aqueous solutions should be prepared fresh for use.[7] |

Mechanism of Action in Ferroptosis

Ferrostatin-1 inhibits ferroptosis by acting as a radical-trapping antioxidant within the lipid membrane.[2][5] The ferroptosis cascade is initiated by the accumulation of lipid reactive oxygen species (ROS), often due to the inactivation of the enzyme Glutathione Peroxidase 4 (GPX4).[12][13] Fer-1 effectively scavenges initiating alkoxyl radicals generated from lipid hydroperoxides by ferrous iron, thereby breaking the chain reaction of lipid peroxidation and preventing cell death.[12][13]

References

- 1. Ferrostatin-1 | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. invivogen.com [invivogen.com]

- 6. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment [aginganddisease.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Ferrostatin-1 | Fer-1 | ferroptosis inhibitor | TargetMol [targetmol.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Ferrostatin 1, erastin-induced ferroptosis inhibitor (CAS 347174-05-4) | Abcam [abcam.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"Lipid peroxidation inhibitor 1" discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Ferrostatin-1, a Potent Lipid Peroxidation Inhibitor

Introduction

Ferrostatin-1 (Fer-1) is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] Since its discovery, Fer-1 has become an invaluable tool for studying ferroptosis and a lead compound for the development of therapeutics targeting diseases associated with lipid peroxidation, such as neurodegenerative disorders, acute kidney injury, and intracerebral hemorrhage.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ferrostatin-1 and its analogs, intended for researchers, scientists, and professionals in drug development.

Discovery of Ferrostatin-1

Ferrostatin-1 was identified through high-throughput screening for small molecules that could prevent a specific form of non-apoptotic cell death induced by the compound erastin (B1684096).[1] This cell death process was later termed ferroptosis. The screening identified Fer-1 as a potent inhibitor of erastin-induced ferroptosis in HT-1080 fibrosarcoma cells, with an EC50 of 60 nM.[1]

Experimental Protocol: High-Throughput Screening for Ferroptosis Inhibitors

A typical high-throughput screening protocol to identify ferroptosis inhibitors like Fer-1 involves the following steps:

-

Cell Plating: HT-1080 cells are seeded in multi-well plates at a suitable density and allowed to adhere overnight.

-

Compound Addition: A library of small molecules is added to the wells at a specific concentration.

-

Induction of Ferroptosis: Erastin is added to the wells to induce ferroptosis. Control wells with no erastin and wells with erastin but no inhibitor are included.

-

Incubation: The plates are incubated for a set period to allow for cell death to occur.

-

Viability Assay: Cell viability is assessed using a suitable method, such as a resazurin-based assay or by measuring ATP levels.

-

Hit Identification: Compounds that show a significant rescue of cell viability in the presence of erastin are identified as primary hits.

-

Dose-Response Analysis: The potency of the primary hits is determined by performing dose-response experiments to calculate the EC50 value.

Synthesis of Ferrostatin-1 and its Analogs

The chemical synthesis of Ferrostatin-1 and its more stable and soluble analogs, such as UAMC-3203, has been a subject of significant research to improve its drug-like properties.[5][6][7][8][9][10][11]

General Synthesis Route for Ferrostatin-1 Analogs

The synthesis of Fer-1 analogs often involves the modification of its core structure to enhance stability and potency.[8][11] A general synthetic scheme is outlined below:

Caption: A generalized synthetic workflow for Ferrostatin-1 analogs.

Experimental Protocol: Synthesis of a Ferrostatin-1 Analog (General Example)

-

Step 1: Acylation: A substituted aniline is reacted with an acyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran) to form an acylated intermediate.

-

Step 2: Nucleophilic Substitution: The acylated intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine (e.g., cyclohexylamine) in the presence of a base (e.g., potassium carbonate) in a solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Step 3: Deprotection: If protecting groups are used during the synthesis, a final deprotection step is carried out to yield the final Ferrostatin-1 analog.

Mechanism of Action

Ferrostatin-1 and its analogs act as potent radical-trapping antioxidants.[3][12] They prevent the accumulation of lipid peroxides in cellular membranes, which is a key event in ferroptosis.[3]

Key Aspects of the Mechanism of Action:

-

Radical Trapping: Fer-1 directly scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[3][12]

-

Localization: Ferrostatins accumulate in lysosomes, mitochondria, and the endoplasmic reticulum, where lipid peroxidation is prominent.[2]

-

Iron Chelation: Some studies suggest that Fer-1 may also exert its protective effect by forming a complex with iron, which reduces the generation of initiating radicals.[13]

Caption: Mechanism of action of Ferrostatin-1 in inhibiting ferroptosis.

Quantitative Data

The potency and efficacy of Ferrostatin-1 and its analogs have been quantified in various studies.

| Compound | EC50/IC50 (nM) | Assay System | Reference |

| Ferrostatin-1 (Fer-1) | 60 | Erastin-induced ferroptosis in HT-1080 cells | [1] |

| Ferrostatin-1 (Fer-1) | 33 | RSL3-induced ferroptosis in HT-1080 cells | [14] |

| UAMC-3203 | 10 | RSL3-induced ferroptosis in HT-1080 cells | [14] |

| Compound 18 (Fer-1 analog) | 570 | Erastin-induced ferroptosis | [8] |

| Compound 24 (Fer-1 analog) | - | Showed high potency in HUVECs | [7][10] |

| Compound | Metabolic Stability (t1/2 in human microsomes) | Plasma Stability (% recovery at 6h) | Reference |

| Ferrostatin-1 (Fer-1) | 0.1 h | 47% | [14] |

| UAMC-3203 | 20 h | 84% | [14] |

Advanced Analogs of Ferrostatin-1

The initial limitations of Fer-1, such as low metabolic stability, have led to the development of more drug-like analogs.[8]

UAMC-3203

UAMC-3203 is a notable analog of Fer-1 with improved potency, metabolic stability, and solubility.[5][6][14] It has demonstrated in vivo efficacy in protecting against multiorgan injury in mice.[5][6]

Other Novel Analogs

Researchers have explored various modifications to the Fer-1 scaffold, including the introduction of benzenesulfonyl groups and 1,4-diformyl-piperazine moieties, to enhance plasma stability and anti-ferroptotic activity.[7][8][10]

Conclusion

Ferrostatin-1 has been instrumental in advancing our understanding of ferroptosis. The ongoing development of its analogs with improved pharmacokinetic properties holds significant promise for the therapeutic intervention of diseases driven by lipid peroxidation. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of this important class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. invivogen.com [invivogen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of New Improved Ferrostatin-1 Derived Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of novel ferrostatin derivatives for the prevention of HG-induced VEC ferroptosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Biological Targets and Pathways of Lipid Peroxidation Inhibitors: A Technical Guide to Ferroptosis Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Lipid peroxidation inhibitor 1" presents some ambiguity in the scientific literature. While it is used by some commercial vendors to describe a specific chemical entity (CAS 142873-41-4) with an IC50 of 0.07 μM for lipid peroxidation, publicly available information on its specific biological targets and mechanisms of action is scarce.[1][2] In contrast, a significant and growing body of research focuses on a class of potent lipid peroxidation inhibitors that prevent a specific form of regulated cell death known as ferroptosis. Given the depth of mechanistic understanding and the therapeutic potential of these compounds, this technical guide will focus on the core biological targets and pathways of these well-characterized ferroptosis inhibitors, which represent a major class of compounds that function by inhibiting lipid peroxidation.

Ferroptosis is an iron-dependent form of programmed cell death driven by the accumulation of lipid peroxides.[3] This guide will delve into the key molecular players and signaling pathways targeted by prominent ferroptosis inhibitors, providing a comprehensive resource for researchers in drug discovery and development.

Key Biological Targets of Lipid Peroxidation Inhibitors in Ferroptosis

The inhibition of lipid peroxidation in the context of ferroptosis is primarily achieved by targeting key nodes in the cell's antioxidant defense systems. The two major pathways that protect against ferroptosis are the Glutathione (B108866) Peroxidase 4 (GPX4) pathway and the Ferroptosis Suppressor Protein 1 (FSP1) pathway.

Glutathione Peroxidase 4 (GPX4)

GPX4 is a selenoenzyme that plays a central role in preventing ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[3] Inhibition of GPX4, either directly or indirectly, leads to an accumulation of lipid peroxides and subsequent cell death.

-

Direct GPX4 Inhibitors: Compounds like RSL3 (RAS-selective lethal 3) directly and covalently bind to the active site of GPX4, inactivating the enzyme.[4][5] This leads to a rapid and potent induction of ferroptosis.

-

Indirect GPX4 Inhibitors: These compounds, such as erastin , do not bind directly to GPX4 but rather inhibit the cystine/glutamate antiporter (system Xc-). This blockage prevents the cellular uptake of cystine, a crucial precursor for the synthesis of glutathione. The resulting depletion of glutathione impairs GPX4 activity, leading to lipid peroxidation and ferroptosis.

Ferroptosis Suppressor Protein 1 (FSP1)

FSP1, also known as apoptosis-inducing factor mitochondrial 2 (AIFM2), has been identified as a potent ferroptosis suppressor that acts in parallel to the GPX4 pathway.[6][7] FSP1 is a Coenzyme Q10 (CoQ10) oxidoreductase.

-

FSP1-CoQ10 Axis: FSP1 reduces ubiquinone (oxidized CoQ10) to ubiquinol (B23937) (reduced CoQ10) at the plasma membrane.[1] Ubiquinol is a potent radical-trapping antioxidant that can independently suppress lipid peroxidation.[1] This pathway provides a GSH-independent mechanism of ferroptosis resistance. Inhibitors of FSP1, such as iFSP1 , can sensitize cells to ferroptosis, especially in combination with GPX4 inhibitors.[6]

Signaling Pathways Modulated by Lipid Peroxidation Inhibitors

The efficacy of lipid peroxidation inhibitors is rooted in their ability to modulate specific signaling pathways that control the balance between lipid oxidation and antioxidant defense.

The GPX4-Glutathione Axis

This canonical pathway is a central regulator of ferroptosis. Its disruption is a key strategy for inducing ferroptosis in cancer cells.

The FSP1-Coenzyme Q10 Pathway

This pathway provides a parallel, independent mechanism for suppressing ferroptosis, making it an attractive target for overcoming resistance to GPX4-targeted therapies.

Quantitative Data on Lipid Peroxidation Inhibitors

The potency of various lipid peroxidation inhibitors has been quantified in numerous studies. The following tables summarize key IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for prominent ferroptosis inhibitors.

Table 1: Potency of Ferrostatin-1 (Fer-1) in Various Cell Lines

| Cell Line | Inducer of Ferroptosis | Parameter | Value (nM) | Reference |

| HT-1080 | Erastin | EC50 | 60 | [8] |

| Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | EC50 | 45 ± 5 | [4] |

| K1 (Thyroid Cancer) | RSL3 (0.1 µM) | N/A | Rescued at 1 µM | [9] |

Table 2: Potency of Liproxstatin-1 in Various Cell Lines

| Cell Line | Inducer of Ferroptosis | Parameter | Value (nM) | Reference |

| Gpx4-/- cells | Genetic deletion | IC50 | 22 | [10][11] |

| Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | EC50 | 38 ± 3 | [4] |

| MRC-5 lung fibroblasts | Cytotoxicity | IC50 | 9140 | [10] |

Table 3: Potency of RSL3 (Ferroptosis Inducer) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HCT116 | Colorectal Cancer | IC50 (24h) | 4.084 | [5] |

| LoVo | Colorectal Cancer | IC50 (24h) | 2.75 | [5] |

| HT29 | Colorectal Cancer | IC50 (24h) | 12.38 | [5] |

| HN3 | Head and Neck Cancer | IC50 (72h) | 0.48 | [12] |

| HN3-rslR (resistant) | Head and Neck Cancer | IC50 (72h) | 5.8 | [12] |

| HT-1080 | Fibrosarcoma | IC50 (48h) | 1.55 | [12] |

| A549 | Lung Cancer | IC50 (24h) | 0.5 | [12] |

| H1975 | Lung Cancer | IC50 (24h) | 0.15 | [12] |

Table 4: Potency of FSP1 Inhibitors

| Inhibitor | Cell Line | Parameter | Value | Reference |

| iFSP1 | H460C GPX4KO | EC50 | < 4 µM | [13] |

| FSEN1 | H460C GPX4KO | EC50 | ~100 nM | [7] |

Experimental Protocols

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes a common method for quantifying lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

C11-BODIPY 581/591 (stock solution in DMSO)

-

Ferroptosis inducer (e.g., RSL3, erastin)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, 96-well plate for microscopy) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of ferroptosis inducers and/or inhibitors for the appropriate duration. Include vehicle-treated controls.

-

Staining:

-

Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free medium or HBSS.[2][13]

-

Remove the treatment medium and wash the cells twice with HBSS.

-

Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[2][13]

-

-

Washing: Remove the staining solution and wash the cells twice with HBSS.

-

Analysis:

-

Flow Cytometry: Detach the cells (e.g., using trypsin or a cell scraper), resuspend in HBSS, and analyze immediately. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[2]

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for green and red fluorescence.

-

Cellular GPX4 Activity Assay (Spectrophotometric)

This protocol outlines a method to measure the enzymatic activity of GPX4 in cell lysates by monitoring the consumption of NADPH.

Materials:

-

Cell lysates

-

GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA)

-

Glutathione Reductase

-

Reduced Glutathione (GSH)

-

NADPH

-

Substrate (e.g., cumene (B47948) hydroperoxide or a phospholipid hydroperoxide)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Lysate Preparation:

-

Harvest cells and lyse them in cold GPX4 Assay Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing:

-

Cell lysate (a consistent amount of protein per well)

-

Glutathione Reductase

-

GSH

-

NADPH

-

-

Initiation of Reaction: Add the substrate (e.g., cumene hydroperoxide) to each well to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes. The rate of NADPH oxidation is proportional to the GPX4 activity.

-

Calculation: Calculate the GPX4 activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of FSP1: A new strategy for the treatment of tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medium.com [medium.com]

- 9. benchchem.com [benchchem.com]

- 10. medkoo.com [medkoo.com]

- 11. apexbt.com [apexbt.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. oxfordbiomed.com [oxfordbiomed.com]

Methodological & Application

Liproxstatin-1: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liproxstatin-1 (B1674854) is a potent small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It acts as a radical-trapping antioxidant, effectively preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. Due to its efficacy in various preclinical models, Liproxstatin-1 has emerged as a critical tool for studying the role of ferroptosis in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory conditions. These application notes provide detailed information on the in vivo use of Liproxstatin-1, including recommended dosages, administration protocols, and relevant experimental procedures.

Mechanism of Action

Liproxstatin-1 functions as a radical-trapping antioxidant (RTA) within cellular membranes. It directly scavenges lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation, a key event in the ferroptosis cascade. This mechanism is downstream of the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which is a central regulator of ferroptosis. By directly neutralizing lipid radicals, Liproxstatin-1 can rescue cells from ferroptotic death even when the GPX4 pathway is compromised.

In Vivo Dosage and Administration

The most commonly reported dosage of Liproxstatin-1 for in vivo studies in mice is 10 mg/kg , typically administered via intraperitoneal (i.p.) injection.[1][2][3][4] However, the optimal dosage and route of administration can vary depending on the animal model, the disease context, and the target organ.

Solubility and Vehicle Preparation

Liproxstatin-1 is poorly soluble in aqueous solutions and requires a suitable vehicle for in vivo administration. A common method involves first dissolving the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before further dilution in a biocompatible carrier.

Protocol for Vehicle Preparation (Intraperitoneal Injection):

-

Prepare a stock solution of Liproxstatin-1 in DMSO. For example, dissolve Liproxstatin-1 at a concentration of 50 mg/mL in DMSO.[5]

-

For a final injection volume of 200 µL for a 20 g mouse at a 10 mg/kg dose, the mouse will require 0.2 mg of Liproxstatin-1.

-

To prepare the injection solution, dilute the DMSO stock solution with phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO low (typically ≤5% of the total volume) to minimize potential toxicity.[6]

-

Alternatively, a vehicle formulation consisting of 2% DMSO, 30% PEG300, 3% Tween 80, and distilled water has been used for intraperitoneal injections in mice.[7]

Note: Always prepare fresh working solutions for each experiment and store stock solutions at -20°C or -80°C to prevent degradation.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of Liproxstatin-1 in various in vivo studies.

Table 1: In Vivo Efficacy of Liproxstatin-1 in Mouse Models

| Disease Model | Animal Strain | Dosage and Route | Treatment Schedule | Key Quantitative Outcomes | Reference |

| LPS-induced Cognitive Impairment | C57BL/6 Mice | 10 mg/kg, i.p. | Daily for the duration of the experiment | - Significantly attenuated LPS-induced increases in IL-6 and TNF-α levels in the hippocampus.- Ameliorated the LPS-induced increase in iron content in the hippocampus.- Reduced levels of malondialdehyde (MDA) and lipid peroxidation (LPO) and increased superoxide (B77818) dismutase (SOD) and glutathione (GSH) content in the hippocampus. | [1] |

| Ischemia/Reperfusion-Induced Acute Kidney Injury | C57BL/6J Mice | 10 mg/kg, i.p. | Single dose 1 hour prior to I/R operation | - Significantly reduced serum BUN and creatinine (B1669602) levels.- Decreased the number of TUNEL-positive cells in the kidney. | [5] |

| Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) | C57BL/6J Mice | 10 mg/kg/day, i.p. | Daily for 2 weeks | - Significantly reduced liver levels of triglycerides and cholesterol.- Decreased levels of 4-hydroxynonenal (B163490) (4-HNE) and MDA in the liver.- Inhibited hepatic apoptosis (reduced Bax/Bcl-xL ratio and TUNEL+ cells). | [9][10] |

| Intestinal Ischemia/Reperfusion | Mice | 10 mg/kg, i.p. | Single dose 1 hour before ischemia | - Protected against intestinal injury and reduced intestinal permeability.- Protected remote organs (liver and lung) from I/R-induced injury. | [11] |

| Morphine Tolerance | Mice | 10 mg/kg, i.p. | Not specified | - Alleviated iron overload and attenuated morphine tolerance.- Increased glutathione peroxidase 4 (GPX4) levels.- Reduced levels of malondialdehyde and reactive oxygen species. | [3] |

Table 2: In Vivo Efficacy of Liproxstatin-1 in Rat Models

| Disease Model | Animal Strain | Dosage and Route | Treatment Schedule | Key Quantitative Outcomes | Reference |

| CFA-induced Inflammatory Pain | Sprague-Dawley Rats | 300 µg (in 30 µL), intrathecal | Daily for 3 consecutive days after CFA injection | - Reversed mechanical and thermal hypersensitivities.- Decreased iron, ROS, and MDA levels in the spinal cord and DRG.- Increased SOD and GSH-Px levels in the spinal cord and DRG. | [12] |

| Acute Hypertriglyceridemic Pancreatitis | Rats | Not specified | Administered before induction of pancreatitis | - Attenuated pancreatic injury by inhibiting ferroptosis.- Resisted activation of endoplasmic reticulum stress-related proteins. | [13][14] |

Experimental Protocols

Protocol 1: In Vivo Administration of Liproxstatin-1 in a Mouse Model of Neuroinflammation

This protocol describes the administration of Liproxstatin-1 to mice in a model of lipopolysaccharide (LPS)-induced neuroinflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Liproxstatin-1

-

Vehicle solution (e.g., PBS with 10% DMSO)[1]

-

Lipopolysaccharide (LPS)

-

Artificial cerebrospinal fluid (aCSF)

-

Syringes and needles for injection

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Drug Preparation: Prepare the Liproxstatin-1 solution in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

-

Administration:

-

Administer Liproxstatin-1 (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

-

Continue daily injections for the duration of the study.

-

-

Induction of Neuroinflammation:

-

Five days after the start of Liproxstatin-1 treatment, induce neuroinflammation by intracerebroventricular (i.c.v.) injection of LPS (e.g., 2 µg in 2 µL aCSF).[1]

-

The control group receives an equal volume of aCSF.

-

-

Behavioral Testing (Optional): Conduct behavioral tests (e.g., Morris Water Maze, New Object Recognition) to assess cognitive function. Administer Liproxstatin-1 two hours before each behavioral test.[1]

-